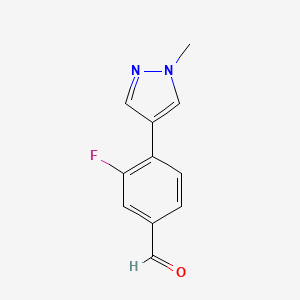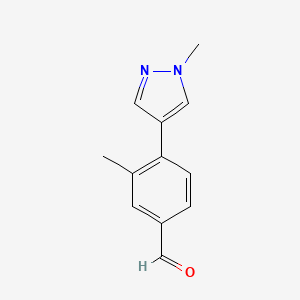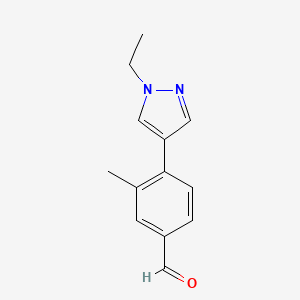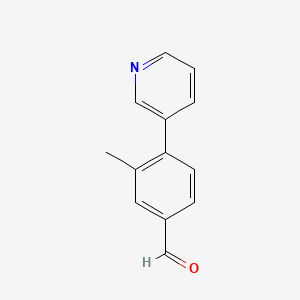
3-Methyl-4-(pyridin-3-yl) benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(pyridin-3-yl) benzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde core substituted with a methyl group at the third position and a pyridin-3-yl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(pyridin-3-yl) benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and 3-bromopyridine.
Grignard Reaction: The 3-bromopyridine undergoes a Grignard reaction with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is then reacted with 3-methylbenzaldehyde under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-4-(pyridin-3-yl) benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with concentrated sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-Methyl-4-(pyridin-3-yl) benzoic acid.
Reduction: 3-Methyl-4-(pyridin-3-yl) benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific electrophilic reagent used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methyl-4-(pyridin-3-yl) benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and ligands for coordination chemistry.
Biology: In biological research, this compound can be used to study the interactions of aldehydes with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable scaffold for drug discovery and development. It can be used to synthesize potential inhibitors or modulators of biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-(pyridin-3-yl) benzaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modulation of biological activity. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
4-(Pyridin-3-yl) benzaldehyde: Lacks the methyl group at the third position, which may affect its reactivity and binding properties.
3-Methyl-4-(pyridin-4-yl) benzaldehyde: The pyridine ring is attached at a different position, potentially altering its chemical behavior and applications.
3-Methyl-4-(pyridin-2-yl) benzaldehyde: The pyridine ring is attached at the second position, which can influence its electronic properties and reactivity.
Uniqueness: 3-Methyl-4-(pyridin-3-yl) benzaldehyde is unique due to the specific positioning of the methyl and pyridin-3-yl groups on the benzaldehyde core. This arrangement can lead to distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
3-methyl-4-pyridin-3-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-7-11(9-15)4-5-13(10)12-3-2-6-14-8-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBZPUBAGOFYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-bromo-N-[(1R)-1-(4-bromophenyl)ethyl]acetamide](/img/structure/B7935967.png)
![2-bromo-N-[(1S)-1-(4-bromophenyl)ethyl]acetamide](/img/structure/B7935974.png)
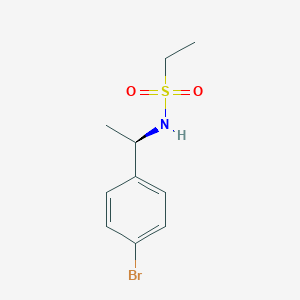
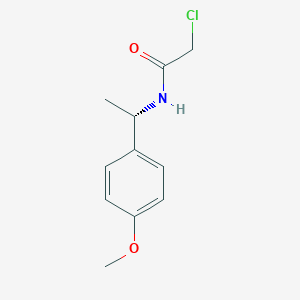
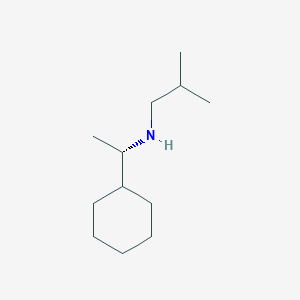
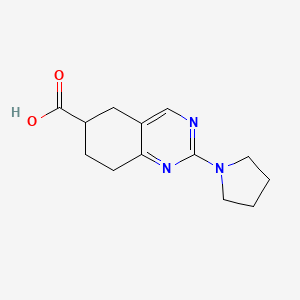
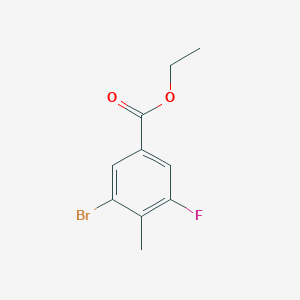
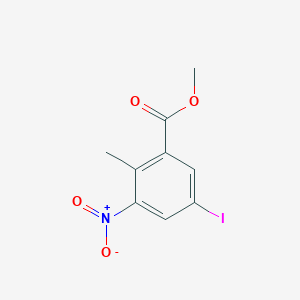
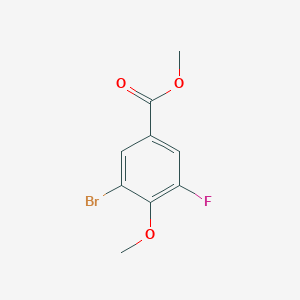
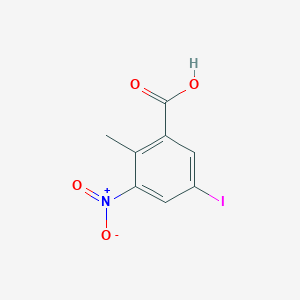
![3'-Chloro-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B7936045.png)
